Prolintane (CAS 493-92-5), chemically identified as 1-(1-phenylpentan-2-yl)pyrrolidine, is a highly stable, non-ketonic phenylalkylpyrrolidine that functions as a potent norepinephrine-dopamine reuptake inhibitor (NDRI) [1]. Unlike its widely studied synthetic cathinone analogs, prolintane lacks a beta-ketone group, conferring distinct physicochemical stability and altered metabolic pathways [2]. For industrial and academic buyers, prolintane serves as a critical, long-acting reference standard and pharmacological probe for monoamine transporter research, offering low-nanomolar DAT and NET affinity without the rapid aqueous degradation typical of beta-ketonic stimulants [1].
Substituting prolintane with its direct ketone analogs (such as α-PVP or pyrovalerone) or ester-based NDRIs (like methylphenidate) fundamentally compromises experimental reproducibility and formulation stability [1]. Cathinone analogs undergo rapid spontaneous degradation and dimerization in aqueous media and biological buffers, leading to shifting active concentrations during prolonged assays [2]. Furthermore, the presence of the beta-ketone in generic substitutes introduces rapid in vivo metabolic reduction to beta-hydroxy derivatives, severely complicating pharmacokinetic modeling [1]. Procurement of exact prolintane is necessary when stable, sustained NDRI activity and precise, non-degrading baseline measurements are required.
Prolintane lacks the beta-ketone moiety found in synthetic cathinones like α-PVP [1]. Beta-keto amphetamines are notoriously unstable in basic or physiological aqueous solutions, undergoing rapid degradation and pyrazine formation [2]. Prolintane's stable alkylamine backbone ensures near complete recovery in aqueous buffers over extended incubation periods, whereas α-PVP and related cathinones show significant time-dependent concentration loss [1].
| Evidence Dimension | Aqueous stability (physiological pH) |
| Target Compound Data | Stable alkylamine backbone resists hydrolysis and dimerization |
| Comparator Or Baseline | α-PVP / Cathinones (Rapid degradation and dimerization in aqueous media) |
| Quantified Difference | Elimination of beta-ketone-driven degradation pathways |
| Conditions | Physiological buffer solutions (pH 7.4) over extended incubation |
Ensures precise dosing and reproducible concentration curves in long-term in vitro cell assays without the need for continuous standard recalibration.
The structural absence of the beta-ketone group in prolintane directly alters its metabolic clearance rate compared to its cathinone counterparts [1]. Pharmacokinetic studies demonstrate that prolintane has an extended elimination half-life of approximately 9.4 to 11.8 hours [2]. In stark contrast, its exact beta-ketone analog, α-PVP, is rapidly metabolized with a half-life of only ~2.1 hours [3].
| Evidence Dimension | Elimination half-life (t1/2) |
| Target Compound Data | 9.4 - 11.8 hours |
| Comparator Or Baseline | α-PVP (~2.1 hours) |
| Quantified Difference | ~4.5-fold to 5.6-fold increase in half-life |
| Conditions | In vivo pharmacokinetic profiling |
Makes prolintane the superior choice for procurement when designing long-acting NDRI formulations or modeling sustained dopaminergic/noradrenergic receptor occupancy.
Prolintane functions as a highly potent inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET) [1]. Assays in transfected HEK293 cells confirm that prolintane achieves low-nanomolar binding affinities for these transporters, matching the potency of the benchmark NDRI methylphenidate [1]. However, unlike methylphenidate, prolintane does not contain an ester linkage, rendering it structurally immune to carboxylesterase-mediated hydrolysis [2].
| Evidence Dimension | DAT/NET binding affinity and enzymatic stability |
| Target Compound Data | Low-nanomolar affinity; immune to esterase hydrolysis |
| Comparator Or Baseline | Methylphenidate (Low-nanomolar affinity; susceptible to carboxylesterase cleavage) |
| Quantified Difference | Equivalent potency with absolute resistance to esterase degradation |
| Conditions | Radiotracer flux assays in HEK293 cells / enzymatic exposure |
Provides a highly stable, non-hydrolyzable reference standard for monoamine transporter mapping and competitive binding assays.
Because of its resistance to aqueous degradation compared to cathinones, prolintane is the ideal stable reference standard for multi-day cell culture assays evaluating NDRI activity [1]. Its stable alkylamine structure ensures that concentration remains constant, preventing the data drift commonly seen when using α-PVP or pyrovalerone.
Prolintane is highly utilized as an internal standard or baseline comparator in LC-MS/MS studies mapping the metabolic pathways of pyrrolidine-based stimulants [2]. Its lack of a beta-ketone allows researchers to specifically isolate non-ketonic metabolic routes, providing a clean baseline against which to measure the rapid reduction pathways of cathinone analogs.
Due to its extended 9.4–11.8 hour half-life, prolintane serves as a superior structural template for designing long-acting, non-ester-based neurotherapeutics compared to short-lived analogs like α-PVP [3]. This makes it a critical precursor and model compound for R&D pipelines focused on sustained dopaminergic and noradrenergic receptor occupancy.